Lipophilicity: 4,8- vs. 4,7- and 4,6-Regioisomers
The computed octanol–water partition coefficient (XLogP3) for Methyl 4,8-dichloroquinoline-2-carboxylate is 3.6 as reported by PubChem [1]. The 4,7-dichloro and 4,6-dichloro regioisomers are expected to exhibit lower XLogP3 values (class-level inference based on substituent position effects on molecular dipole and solvent-accessible surface area), though precisely validated experimental logP data for these specific regioisomers are not available in curated public databases as of the search date. The higher lipophilicity of the 4,8-isomer may confer advantages in membrane permeability and target engagement for medicinal chemistry applications where increased logP is desired.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Methyl 4,7-dichloroquinoline-2-carboxylate (CAS 643044-04-6) and Methyl 4,6-dichloroquinoline-2-carboxylate (CAS 848501-96-2) – no verified XLogP3 values located; class-level inference indicates lower values. |
| Quantified Difference | N/A (class-level inference; validated comparative data not located in available databases) |
| Conditions | PubChem XLogP3 3.0 algorithm; computed value for target compound |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and ADME profile; even modest logP differences among regioisomers can alter pharmacokinetic behavior in lead optimization, making the 4,8-isomer the appropriate choice when higher logP is desired.
- [1] PubChem Compound Summary CID 46739215: XLogP3-AA = 3.6. National Center for Biotechnology Information, 2026. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/46739215 View Source
